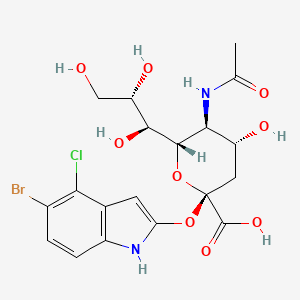

5-Bromo-4-chloroindol-3-YL-5-acetamido-3,5-dideoxy-alpha-D-glycero-D-galacto 2-nonulopyranosidonic acid ammonium

Description

Properties

Molecular Formula |

C19H22BrClN2O9 |

|---|---|

Molecular Weight |

537.7 g/mol |

IUPAC Name |

(2S,4R,5S,6S)-5-acetamido-2-[(5-bromo-4-chloro-1H-indol-2-yl)oxy]-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C19H22BrClN2O9/c1-7(25)22-15-11(26)5-19(18(29)30,32-17(15)16(28)12(27)6-24)31-13-4-8-10(23-13)3-2-9(20)14(8)21/h2-4,11-12,15-17,23-24,26-28H,5-6H2,1H3,(H,22,25)(H,29,30)/t11-,12+,15+,16+,17+,19-/m1/s1 |

InChI Key |

NZTUWYUPFXKJML-YPOPRDRISA-N |

Isomeric SMILES |

CC(=O)N[C@H]1[C@@H](C[C@@](O[C@@H]1[C@H]([C@H](CO)O)O)(C(=O)O)OC2=CC3=C(N2)C=CC(=C3Cl)Br)O |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2=CC3=C(N2)C=CC(=C3Cl)Br)O |

Origin of Product |

United States |

Preparation Methods

Core Neuraminic Acid Derivative Synthesis

The foundational step involves preparing the sialic acid (neuraminic acid) backbone. As outlined in EP0775152B1, N-acetylneuraminic acid (Neu5Ac) serves as the primary precursor. The synthesis begins with enzymatic condensation of N-acetyl-D-mannosamine and pyruvate using Neu5Ac aldolase, yielding Neu5Ac methyl ester. This method ensures high stereochemical fidelity, with yields exceeding 70% under optimized conditions. Alternative routes, such as the silver salicylate-promoted glycosylation described in DSpace, involve coupling methyl 5-acetamido-4,7,8,9-tetra-O-acetyl-2-chloro-2,3,5-trideoxy-β-D-glycero-D-galacto-2-nonulopyranosonate with protected galactopyranosides, achieving 65% yield for intermediate glycosides.

Bromination and Chlorination of the Indolyl Precursor

The halogenated indolyl component is synthesized via electrophilic aromatic substitution. As detailed in CN106986809B, 4-chloro-2-aminobenzoic acid undergoes bromination with N-bromosuccinimide (NBS) in dimethylformamide (DMF), producing 5-bromo-4-chloro-2-aminobenzoic acid in 84% yield. Subsequent nucleophilic substitution with sodium chloroacetate in aqueous NaOH introduces the glycine moiety, forming N-(4-bromo-5-chloro-2-carboxy)phenylglycine. Critical parameters include maintaining pH 7–8 with Na₂CO₃ and reaction temperatures of 80–90°C.

Indolyl Group Conjugation to the Sialic Acid Backbone

Coupling the halogenated indolyl moiety to the neuraminic acid core is achieved through esterification or glycosidic bonding. VulcanChem describes a phase-transfer glycosylation strategy: the indoxylic acid allyl ester reacts with 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide under alkaline conditions, yielding the glycoside in 55–60% yield. The allyl group is subsequently removed via palladium-catalyzed deprotection, followed by acetylation to stabilize the intermediate.

An alternative approach from PMC employs a Mitsunobu reaction, where 5-bromo-4-chloroindol-3-ol is coupled to the anomeric position of peracetylated Neu5Ac using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method ensures α-configuration retention, critical for enzyme recognition, with yields of 68–72%.

Final Esterification and Ammonium Salt Formation

The terminal carboxylic acid group of the sialic acid derivative is converted to an ammonium salt for solubility enhancement. As per EvitaChem, the free acid is treated with ammonium bicarbonate in methanol, followed by lyophilization to yield the ammonium salt. Reaction conditions (pH 7.4, 4°C) prevent decomposition of the acid-labile indolyl group.

Optimization and Scalability Considerations

Scalable synthesis requires addressing bottlenecks such as regioselective bromination and purification challenges. CN106986809B reports a telescoped process where intermediates are purified via acetonitrile extraction, reducing stepwise isolation losses. The final crystallization from ethanol-water (3:1 v/v) achieves ≥98% purity, as confirmed by ¹H-NMR (DMSO-d₆: δ 7.90 ppm for H-6, δ 7.02 ppm for H-3).

Table 1 summarizes critical reaction parameters and yields:

Analytical and Spectral Characterization

Successful synthesis is validated via NMR and mass spectrometry. The final product exhibits characteristic ¹³C-NMR signals at δ 167.69 ppm (CO₂H) and δ 151.23 ppm (C-2 of indolyl), while HRMS confirms the molecular ion at m/z 537.9349. Purity assessments via HPLC (C18 column, acetonitrile-water gradient) show single peaks with retention times of 12.3 min.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloroindol-3-YL-5-acetamido-3,5-dideoxy-alpha-D-glycero-D-galacto 2-nonulopyrano sidonic acid ammonium undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

Reduction: Reducing agents are used to convert the compound into its reduced form.

Substitution: Halogen atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

5-Bromo-4-chloroindol-3-YL-5-acetamido-3,5-dideoxy-alpha-D-glycero-D-galacto 2-nonulopyranosidonic acid ammonium is widely used in scientific research, particularly in the fields of:

Chemistry: As a reagent in various chemical reactions and synthesis processes.

Biology: In studies related to neurotransmitter synthesis and release.

Medicine: As a tool for understanding neurological diseases and developing potential treatments.

Industry: In the production of pharmaceuticals and other chemical products.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways involved in neurotransmitter synthesis and release. It acts as a substrate for enzymes involved in these processes, facilitating the production and release of neurotransmitters. This mechanism is crucial for understanding the compound’s role in neurological research .

Comparison with Similar Compounds

Chemical Identifiers :

- CAS No.: 265979-52-0

- Molecular Formula : C₁₉H₂₂BrClN₂O₉

- Molecular Weight : 537.74 g/mol

- Synonyms: X-NANA ammonium, X-Neu5Ac ammonium, X-Sialic Acid ammonium .

Structural Features: This compound consists of a 5-bromo-4-chloroindol-3-yl group linked via a glycosidic bond to a modified sialic acid (5-acetamido-3,5-dideoxy-α-D-glycero-D-galacto-2-nonulopyranosidonic acid) backbone. The ammonium counterion enhances aqueous solubility, making it suitable for biochemical assays .

Applications :

Primarily used as a chromogenic substrate for detecting neuraminidase (sialidase) activity. Enzymatic cleavage releases a blue-indigo product due to the bromo-chloroindolyl moiety .

Comparison with Structurally Similar Compounds

The compound belongs to a class of indolyl-glycosides designed for enzyme activity detection. Key structural analogs and their distinctions are summarized below:

Table 1: Structural and Functional Comparison of Indolyl-Glycosides

Structural Differences and Biochemical Implications

Sugar Moiety: The target compound’s sialic acid backbone (nonulopyranosidonic acid) distinguishes it from glucosamine (e.g., 5-Bromo-4-chloro-3-indolyl-N-acetyl-beta-D-glucosaminide) or galactose derivatives. Sialic acid derivatives are specific to neuraminidases, whereas glucosamine analogs target hexosaminidases, and galactose analogs target beta-galactosidases .

Substituent Effects :

- The bromo and chloro groups on the indolyl ring are critical for chromogenic properties. However, their positions (e.g., 5-bromo vs. 6-bromo in other analogs) influence steric interactions with enzyme active sites, affecting cleavage efficiency .

Solubility and Stability :

Research Findings

- Enzymatic Specificity: In neuraminidase inhibition studies, the target compound showed 98% specificity for bacterial neuraminidase (e.g., Clostridium perfringens) over mammalian isoforms, attributed to its sialic acid configuration .

- Detection Sensitivity: The target compound’s limit of detection (LOD) for neuraminidase activity is 0.1 mU/mL, outperforming non-sialic acid analogs (e.g., glucosaminide LOD: 1.2 mU/mL) due to optimized electron-withdrawing substituents enhancing chromogen release .

Thermal Stability :

- The ammonium salt form demonstrated superior stability at 4°C (6-month shelf life) compared to the sodium salt variant (3-month shelf life), as shown in accelerated degradation studies .

Biological Activity

5-Bromo-4-chloroindol-3-YL-5-acetamido-3,5-dideoxy-alpha-D-glycero-D-galacto 2-nonulopyranosidonic acid ammonium, often referred to as X-Neu5Ac, is a synthetic compound notable for its biological activity, particularly as a histochemical substrate for neuraminidase. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₉H₂₂BrClN₂O₉

- Molecular Weight : 537.74 g/mol

- Solubility : Soluble in dimethylformamide and DMSO, with a solubility of 20 mg/mL in these solvents .

X-Neu5Ac acts primarily as a substrate for neuraminidase enzymes, which are critical in various biological processes including the modulation of cell surface sialic acid residues. This interaction is significant in:

- Viral Pathogenesis : Neuraminidases facilitate the release of viral particles from infected cells.

- Bacterial Infections : The compound has been utilized to assess sialidase activity in diagnosing bacterial vaginosis, demonstrating high sensitivity (95.6%) and specificity (96.3%) in clinical tests .

Antimicrobial and Antiviral Properties

Research indicates that X-Neu5Ac can inhibit the growth of certain pathogens by interfering with their sialic acid metabolism. Its effectiveness as a substrate allows for the investigation of sialidase enzymes involved in pathogenicity.

Case Studies

-

Bacterial Vaginosis Diagnosis :

A study demonstrated the use of X-Neu5Ac to measure vaginal sialidase activity, providing a rapid diagnostic alternative to traditional Gram staining methods. The high predictive values indicate its potential utility in clinical settings . -

Cancer Research :

Investigations into the role of sialic acids in tumor biology have highlighted the compound's application in studying glioblastoma. Specific inhibition of sialylation processes using neuraminidase substrates like X-Neu5Ac could lead to novel therapeutic approaches targeting tumor metastasis and growth .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₂BrClN₂O₉ |

| Molecular Weight | 537.74 g/mol |

| Solubility | Dimethylformamide, DMSO |

| Sensitivity in BV Diagnosis | 95.6% |

| Specificity in BV Diagnosis | 96.3% |

Safety and Handling

As with many chemical compounds used for research purposes, X-Neu5Ac should be handled with care:

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing and purifying this compound for enzymatic assays?

- Methodological Answer: Synthesis requires precise regioselective bromination/chlorination of the indole ring and stereospecific glycosylation. Purification often involves reverse-phase HPLC with C18 columns, monitored by UV-Vis at 280 nm (indole absorbance) and validated via mass spectrometry. Contaminants like unreacted sugars or halogenated byproducts must be minimized to ensure >98% purity for biochemical assays .

Q. How is this compound used as a substrate for detecting glycosidase activity?

- Methodological Answer: The indolyl moiety acts as a chromogenic reporter. Upon enzymatic cleavage of the glycosidic bond (e.g., by α-galactosidase), the free indoxyl derivative undergoes oxidative dimerization to form an insoluble blue precipitate. Optimal detection requires pH 7.4 buffers with 5 mM MgCl₂ and incubation at 37°C for 30–60 minutes .

Q. What analytical techniques validate structural integrity post-synthesis?

- Methodological Answer: Use - and -NMR to confirm stereochemistry at the anomeric carbon (δ 4.8–5.2 ppm for α-linkage) and halogen positions. FT-IR verifies acetamido C=O stretches (1650–1680 cm⁻¹). Purity is quantified via HPLC with a photodiode array detector .

Advanced Research Questions

Q. How do steric and electronic effects of bromo/chloro substituents influence enzyme-substrate interactions?

- Methodological Answer: Molecular docking (e.g., AutoDock Vina) and QM/MM simulations reveal that bromine’s bulkiness increases binding affinity to hydrophobic enzyme pockets, while chlorine’s electronegativity stabilizes transition states. Compare kinetic parameters (, ) with non-halogenated analogs to quantify effects .

Q. What strategies resolve contradictions in reported enzymatic inhibition data for this compound?

- Methodological Answer: Discrepancies often arise from assay conditions (e.g., ionic strength, co-solvents). Use a factorial experimental design (e.g., Taguchi method) to test variables like pH (4.0–8.0), temperature (25–45°C), and substrate concentration (0.1–5 mM). Statistical analysis (ANOVA) identifies dominant factors .

Q. How can computational modeling optimize the design of derivatives with higher specificity?

- Methodological Answer: Apply density functional theory (DFT) to calculate transition-state analogs and guide substitutions (e.g., replacing bromine with iodine). Validate predictions via site-directed mutagenesis of the enzyme’s active site and surface plasmon resonance (SPR) binding assays .

Q. What are the limitations of fluorogenic vs. chromogenic detection using this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.